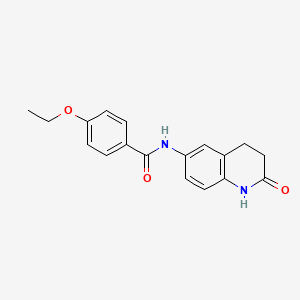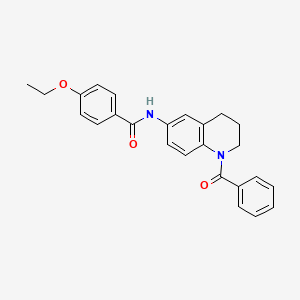![molecular formula C20H24N2O4S B6572610 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide CAS No. 946351-99-1](/img/structure/B6572610.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide (TQEBA) is a synthetic compound that has recently been studied for its potential therapeutic applications. TQEBA is an analog of the natural product quinoline and has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. TQEBA has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other mediators of inflammation. TQEBA has also been shown to have anti-tumor activity, both in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide is not yet fully understood. However, it is believed to act as an inhibitor of COX-2, which is responsible for the production of prostaglandins and other mediators of inflammation. This compound has also been shown to inhibit cell proliferation in a variety of cancer cell lines, suggesting that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of COX-2, and has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been shown to inhibit cell proliferation in a variety of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide in laboratory experiments are that it is a potent inhibitor of COX-2, and has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound is relatively easy to synthesize and is available commercially. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not yet fully understood, and further research is needed to elucidate its exact mode of action.
Direcciones Futuras
Future research on N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further studies should be conducted to assess the safety and efficacy of this compound in animal models. Additionally, further research should be conducted to explore the potential synergistic effects of combining this compound with other compounds or drugs. Finally, further research should be conducted to assess the pharmacokinetics of this compound in order to determine the optimal dosage and route of administration.
Métodos De Síntesis
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide can be synthesized from 4-ethoxybenzamide, which is reacted with 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline-7-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent such as dichloromethane. The product is then isolated and purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide has been studied extensively in scientific research. It has been found to be a potent inhibitor of COX-2, and has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been found to be an effective inhibitor of cell proliferation in a variety of cancer cell lines.
Propiedades
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-18-11-8-16(9-12-18)20(23)21-17-10-7-15-6-5-13-22(19(15)14-17)27(24,25)4-2/h7-12,14H,3-6,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKFWCYTFGQQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6572530.png)
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6572534.png)
![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6572537.png)
![2,5-diethoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6572542.png)
![4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B6572545.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6572553.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6572558.png)
![4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6572563.png)
![4-ethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B6572569.png)


![4-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572597.png)
![6-({4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6572611.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572620.png)